molecular formula C12H19NO3 B8248704 tert-butyl N-[(3R,6S)-6-ethynyltetrahydropyran-3-yl]carbamate

tert-butyl N-[(3R,6S)-6-ethynyltetrahydropyran-3-yl]carbamate

Cat. No.: B8248704
M. Wt: 225.28 g/mol
InChI Key: MHWXWINFGYHRDC-NXEZZACHSA-N
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Description

tert-butyl N-[(3R,6S)-6-ethynyltetrahydropyran-3-yl]carbamate: is a chemical compound with the molecular formula C11H21NO4. It is a derivative of carbamic acid and features a tert-butyl group, which is known for its steric hindrance properties. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R,6S)-6-ethynyltetrahydropyran-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate ethynyltetrahydropyran derivative. The reaction conditions often include the use of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl N-[(3R,6S)-6-ethynyltetrahydropyran-3-yl]carbamate can undergo oxidation reactions, particularly at the ethynyl group.

    Reduction: The compound can be reduced under specific conditions, affecting the ethynyl group.

    Substitution: It can participate in substitution reactions, especially at the carbamate group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Conditions often involve nucleophiles like amines or alcohols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alkanes or alkenes.

Scientific Research Applications

Chemistry: tert-butyl N-[(3R,6S)-6-ethynyltetrahydropyran-3-yl]carbamate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its carbamate group is particularly useful in probing enzyme active sites.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3R,6S)-6-ethynyltetrahydropyran-3-yl]carbamate involves its interaction with molecular targets such as enzymes. The carbamate group can form covalent bonds with enzyme active sites, inhibiting their activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted .

Comparison with Similar Compounds

  • tert-butyl N-[(3R,6S)-6-methylpiperidin-3-yl]carbamate
  • tert-butyl N-[(3R,6S)-6-methyl-3-piperidyl]carbamate
  • tert-butyl N-[(3R,6S)-6-methylpiperidin-3-yl]carbamate

Uniqueness: tert-butyl N-[(3R,6S)-6-ethynyltetrahydropyran-3-yl]carbamate is unique due to its ethynyl group, which imparts distinct reactivity and stability compared to similar compounds. This structural feature allows for specific interactions in chemical and biological systems, making it a valuable compound in research and industry .

Properties

IUPAC Name

tert-butyl N-[(3R,6S)-6-ethynyloxan-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-5-10-7-6-9(8-15-10)13-11(14)16-12(2,3)4/h1,9-10H,6-8H2,2-4H3,(H,13,14)/t9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWXWINFGYHRDC-NXEZZACHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(OC1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@H](OC1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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